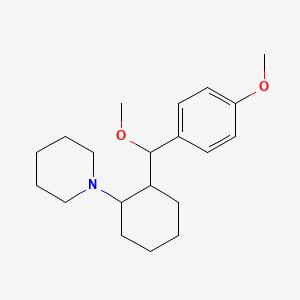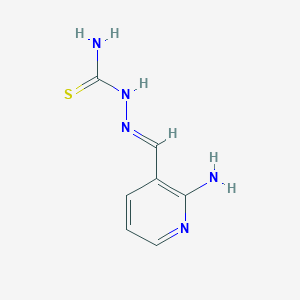
Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- is a heterocyclic compound featuring an oxazoline ring. This compound is notable for its unique structure, which includes both nitrogen and oxygen atoms within a five-membered ring. The presence of the oxazoline moiety imparts significant biological and chemical properties, making it a valuable compound in various fields such as pharmaceuticals, industrial chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxazoline derivatives, including Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-, typically involves the reaction of carboxylic acids with amino alcohols in the presence of a catalyst. One common method employs boronic acid catalysts to facilitate the dehydration process, leading to the formation of the oxazoline ring . The reaction is usually carried out under reflux conditions in solvents like xylene to achieve high yields.
Industrial Production Methods: Industrial production of oxazoline derivatives often involves large-scale reactions using optimized catalysts and reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in scaling up the production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxazoles
Reduction: Oxazolidines
Substitution: Various substituted oxazolines depending on the reagents used.
Scientific Research Applications
Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis and coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- involves its interaction with various molecular targets. The oxazoline ring can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules underlies its bioactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Oxazoles: Differ from oxazolines by having a double bond within the ring.
Oxazolidines: Reduced form of oxazolines with a saturated ring.
Thiazoles: Contain sulfur instead of oxygen in the ring structure.
Uniqueness: Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- is unique due to its specific substitution pattern and the presence of the oxazoline ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
21548-53-8 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H18N2O/c1-3-10-6-5-7-11(4-2)12(10)15-13-14-8-9-16-13/h5-7H,3-4,8-9H2,1-2H3,(H,14,15) |
InChI Key |
XCCYBZIZVOJGCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC2=NCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


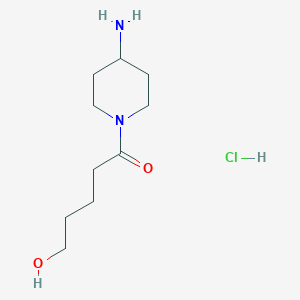


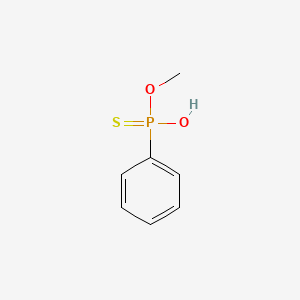

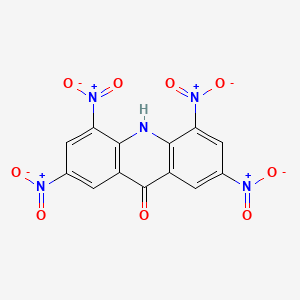
![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
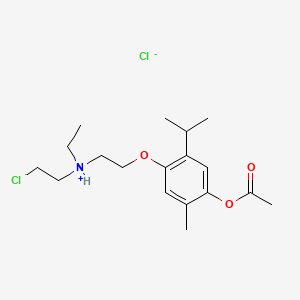
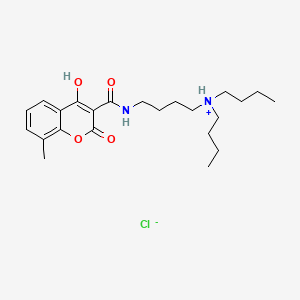
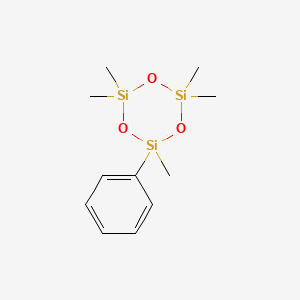
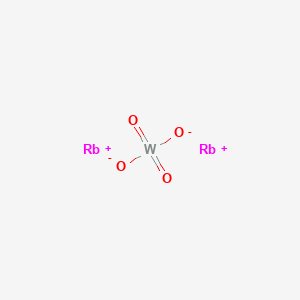
![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)
